![molecular formula C10H9Cl2NOS B14312746 7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one CAS No. 110109-37-0](/img/structure/B14312746.png)
7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that features a thieno[3,2-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one typically involves the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.
Alkylation: The 2-chloroethyl group can be introduced via an alkylation reaction using 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the chlorine atoms, potentially replacing them with hydrogen atoms.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the thieno[3,2-b]pyridine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one is unique due to the presence of both chlorine atoms and the thieno[3,2-b]pyridine core, which confer specific chemical reactivity and biological activity that may not be present in similar compounds.
Propiedades
Número CAS |
110109-37-0 |
|---|---|
Fórmula molecular |
C10H9Cl2NOS |
Peso molecular |
262.15 g/mol |
Nombre IUPAC |
7-chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C10H9Cl2NOS/c1-13-7-3-5-15-9(7)8(12)6(2-4-11)10(13)14/h3,5H,2,4H2,1H3 |
Clave InChI |
RSOGMNKVZBXDBS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=C(C1=O)CCCl)Cl)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


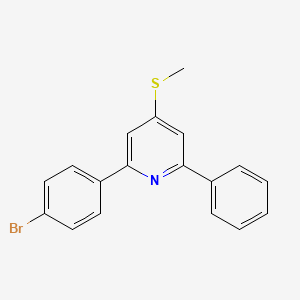
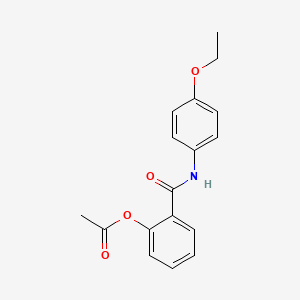
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
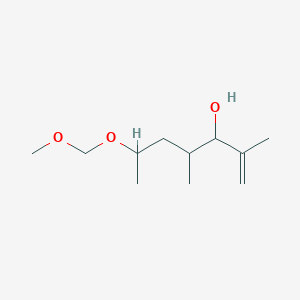
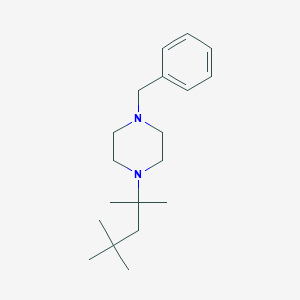
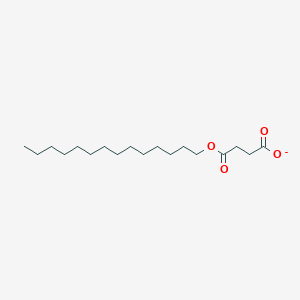
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
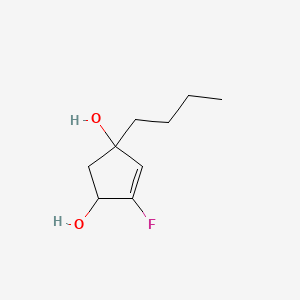
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)


![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)

